,3-Difluorophenol is a relatively rare organic compound with the chemical formula C6H4F2O. While its natural occurrence is limited, it holds specific properties that make it valuable in various scientific research applications.
One prominent application of 2,3-difluorophenol lies in the synthesis of novel materials. Researchers have utilized it in the creation of poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), a material exhibiting sensitivity towards toxic organophosphate compounds []. This specific application highlights the potential of 2,3-difluorophenol in developing new materials with unique functionalities.
It is crucial to acknowledge the safety hazards associated with 2,3-difluorophenol. Classified as a flammable liquid and solid, it poses significant risks if not handled with proper precautions []. Additionally, it is harmful if swallowed, comes in contact with skin, or enters the eyes, causing severe irritation and burns [].
Given its unique properties and limited research, 2,3-difluorophenol holds potential for further exploration in various scientific fields.
2,3-Difluorophenol is a synthetic organic molecule with the chemical formula C6H4F2O. It is a derivative of phenol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 2 and 3. Due to its unique structure, 2,3-difluorophenol has gained interest in various scientific research areas, including medicinal chemistry and material science [].
2,3-Difluorophenol possesses a six-membered carbon ring (benzene) with two fluorine atoms attached at positions 2 and 3. A hydroxyl group (OH) is attached to the same benzene ring at position 1. The presence of fluorine atoms alters the electronic properties of the molecule compared to phenol. The electron-withdrawing nature of fluorine reduces the electron density on the benzene ring, particularly at the positions adjacent to the fluorine atoms (positions 2 and 4) []. This can influence the reactivity of the molecule as well as its interaction with other substances.
The hydroxyl group can react with carboxylic acids or acid chlorides to form esters [].
The hydroxyl group can potentially be oxidized to a carbonyl group (C=O) under strong oxidizing conditions.
Currently, there is no scientific research readily available detailing a specific mechanism of action for 2,3-difluorophenol.
Flammable;Corrosive;Irritant